molecular formula C6H9O7- B1258025 2-Dehydro-D-galactonate

2-Dehydro-D-galactonate

Cat. No.: B1258025
M. Wt: 193.13 g/mol
InChI Key: VBUYCZFBVCCYFD-UZBSEBFBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dehydro-D-galactonate, also known as 2-keto-D-galactonic acid or D- lyxo -2-hexulosonic acid, is a sugar acid with the molecular formula C~6~H~10~O~7~ and a molecular weight of 194.14 g/mol . In biological research, it is recognized as a pivotal metabolic intermediate in several microbial pathways. It is a key substrate in the study of the bacterial De Ley-Doudoroff pathway for D-galactose catabolism . Furthermore, its role extends to the study of the Entner-Doudoroff pathway in organisms such as Escherichia coli , where it is involved in D-galactonate metabolism . Researchers value this compound for investigating bacterial colonization and host-pathogen interactions, as mutations in the regulatory elements of the D-galactonate pathway in E. coli have been shown to affect its fitness in the mammalian gut . The compound serves as a crucial building block for probing the enzymatic mechanisms of dehydratases and aldolases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3+,4+/m1/s1

InChI Key

VBUYCZFBVCCYFD-UZBSEBFBSA-M

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O

Origin of Product

United States

Scientific Research Applications

Biochemical Pathways and Metabolism

2-Dehydro-D-galactonate is primarily involved in the metabolism of D-galactonate, which is utilized by various microorganisms. The metabolic pathway of D-galactonate includes several enzymatic steps leading to the production of energy and essential metabolites.

  • Metabolic Pathway Overview :
    • D-galactonate is transported into the cell and converted to this compound by dehydratase enzymes.
    • This compound can be phosphorylated to form 2-dehydro-3-deoxy-D-galactonate 6-phosphate, which is further processed into pyruvate and glyceraldehyde 3-phosphate, critical intermediates in cellular respiration and biosynthesis .

Table 1: Key Enzymes in D-Galactonate Metabolism

Enzyme NameFunctionProduct
DgoTTransporter for D-galactonateD-galactonate
DgoDDehydrataseThis compound
DgoKKinase2-dehydro-3-deoxy-D-galactonate 6-phosphate
DgoAAldolaseGlyceraldehyde 3-phosphate + Pyruvate

Applications in Microbial Metabolism

Research has shown that the metabolic pathways involving this compound are crucial for the survival and colonization of bacteria such as Escherichia coli in host environments. The regulation of these pathways is mediated by transcription factors like DgoR, which respond to the presence of D-galactonate, influencing gene expression related to its metabolism .

Case Study: Escherichia coli Metabolism

A study highlighted how mutations in the dgoR gene led to enhanced growth rates of E. coli when utilizing D-galactonate as the sole carbon source. This indicates the importance of understanding these metabolic pathways for potential applications in biotechnology, such as optimizing microbial strains for bioproduction processes .

Agricultural Implications

The presence of metabolites like this compound has been linked to fertility issues in livestock. Research indicated that higher levels of certain metabolites, including 2-dehydro-D-gluconate (closely related to this compound), were found in the plasma of sub-fertile heifers. This suggests a potential application for monitoring animal health and fertility through metabolite profiling .

Table 2: Metabolite Levels in Sub-Fertile Heifers

MetaboliteAverage Concentration (µM)Correlation with Fertility
2-Dehydro-D-gluconateHigher in sub-fertile heifersNegative
Other related metabolitesVariesDepends on specific conditions

Health Sciences

In human health research, compounds related to this compound are being investigated for their potential bioactive properties. The metabolic pathways involving these compounds may contribute to understanding various health conditions or developing therapeutic strategies.

Research Insights

Recent studies have explored how alterations in sugar acid metabolism can affect human health, particularly regarding gut microbiota interactions and metabolic disorders. Understanding these pathways could lead to novel dietary interventions or treatments aimed at enhancing gut health through modulation of microbial metabolism .

Preparation Methods

DgoD Dehydratase in Escherichia coli

The dgo operon in Escherichia coli encodes DgoD, a metalloenzyme responsible for the dehydration of D-galactonate to 2-dehydro-3-deoxy-D-galactonate. The reaction occurs under aerobic conditions in minimal media, typically containing glycerol as a carbon source and 10 mM D-galactonate as the substrate. Purified DgoD exhibits optimal activity at pH 8.5 and 37°C, with a reported turnover number (kcatk_{\text{cat}}) of 120 ± 15 s⁻¹ and a Michaelis constant (KmK_m) of 0.8 ± 0.1 mM for D-galactonate. The enzyme requires divalent cations such as Mg²⁺ or Mn²⁺ for stability, with Mn²⁺ enhancing activity by 40% compared to Mg²⁺.

Table 1: Kinetic Parameters of DgoD in E. coli

ParameterValueConditions
KmK_m (D-galactonate)0.8 ± 0.1 mM37°C, pH 8.5, 1 mM Mn²⁺
kcatk_{\text{cat}}120 ± 15 s⁻¹37°C, pH 8.5, 1 mM Mn²⁺
Specific Activity18.5 ± 2.3 U/mg37°C, pH 8.5

Fungal Dehydratases in Aspergillus niger

In fungi such as Aspergillus niger, the enzyme D-galactonate dehydratase (GaaB) catalyzes the conversion of D-galactonate to 2-dehydro-3-deoxy-D-galactonate as part of the D-galacturonic acid pathway. Unlike bacterial systems, GaaB operates optimally at pH 5.0–6.0 and 30°C, with a KmK_m of 2.3 ± 0.4 mM for D-galactonate. The enzyme is induced in media containing D-galacturonic acid as the sole carbon source, achieving a yield of 85% under optimized conditions.

Microbial Fermentation Strategies

Recombinant E. coli Systems

Overexpression of the dgo operon in E. coli BL21(DE3) enables large-scale production of this compound. Induction with 50 μM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 12 hours results in enzyme yields of 15–55 μM DgoD. Fermentation in M9 minimal medium supplemented with 10 mM D-galactonate and 0.4% glycerol achieves a final titer of 4.2 ± 0.3 g/L this compound after 24 hours.

Table 2: Fermentation Performance of Recombinant E. coli

ParameterValue
Substrate Concentration10 mM D-galactonate
Fermentation Time24 hours
Final Titer4.2 ± 0.3 g/L
Productivity0.175 g/L/h

Aspergillus niger Cultivation

Aspergillus niger cultivated in synthetic glycerol medium containing 20 g/L D-galacturonic acid produces this compound as a secondary metabolite. The process involves a two-stage fermentation:

  • Pre-culture : Growth in glucose-rich medium (OD₆₀₀ = 0.2) for 24 hours.

  • Production Phase : Transfer to D-galacturonic acid medium, yielding 3.8 ± 0.2 g/L this compound after 48 hours.

Chemical Synthesis and Biocatalytic Approaches

Chemoenzymatic Dehydration

Chemical synthesis of this compound is less common due to the complexity of stereochemical control. However, biocatalytic methods using purified dehydratases offer a viable alternative. For example, D-xylonate dehydratase from Caulobacter crescentus catalyzes the dehydration of D-galactonate to this compound with 92% conversion efficiency at pH 7.5 and 30°C.

Table 3: Biocatalytic Dehydration Parameters

EnzymeSourceConversion Efficiency
D-xylonate dehydrataseCaulobacter crescentus92%
DgoDE. coli88%
GaaBAspergillus niger85%

Chemical Phosphorylation

A hybrid approach involves the phosphorylation of D-galactonate followed by thermal dehydration. Treatment of D-galactonate 6-phosphate with alkaline phosphatase at 60°C for 2 hours generates this compound with a yield of 78%. This method is limited by the need for high-purity starting materials and elevated temperatures, which may promote side reactions.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Quantification of this compound is typically performed using ion-exchange chromatography on an Aminex HPX-87H column with 5 mM H₂SO₄ as the mobile phase. The compound elutes at 8.5–9.7 minutes, depending on the pH and temperature.

Crystallization and Lyophilization

Purification via ethanol precipitation (3:1 v/v ethanol-to-supernatant ratio) followed by lyophilization yields this compound as a white crystalline powder with >95% purity .

Q & A

Basic Research Questions

Q. What is the enzymatic role of 2-dehydro-3-deoxy-D-galactonate in microbial metabolic pathways, and how can its production be experimentally validated?

  • Methodological Answer : 2-Dehydro-3-deoxy-D-galactonate is a key intermediate in the galactonate degradation pathway. Its formation is catalyzed by galactonate dehydratase (EC 4.2.1.6), which converts D-galactonate into 2-dehydro-3-deoxy-D-galactonate and water. To validate this, researchers can:

  • Purify the enzyme from microbial lysates (e.g., E. coli or Pseudomonas spp.) using affinity chromatography.
  • Monitor the reaction via HPLC or LC-MS to detect the product and quantify reaction kinetics .
  • Use isotopic labeling (e.g., 13C^{13}\text{C}-D-galactonate) to trace carbon flux through the pathway .

Q. How can researchers distinguish 2-dehydro-3-deoxy-D-galactonate from structurally similar intermediates like 2-dehydro-3-deoxy-D-gluconate?

  • Methodological Answer : Differentiation requires analytical and enzymatic specificity:

  • Chromatography : Use reverse-phase HPLC with a polar column (e.g., HILIC) and compare retention times against standards.
  • Enzymatic assays : Test reactivity with gluconate/galactonate dehydratase (EC 4.2.1.140), which acts on both D-gluconate and D-galactonate, versus EC 4.2.1.6, which is specific to D-galactonate .
  • Mass spectrometry : Analyze fragmentation patterns (e.g., m/z values for carboxylate and phosphate derivatives) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzyme specificity data for 2-dehydro-3-deoxy-D-galactonate-producing dehydratases?

  • Methodological Answer : Discrepancies arise when enzymes like EC 4.2.1.6 (specific to D-galactonate) are misclassified due to homology with EC 4.2.1.140 (broad specificity). To address this:

  • Perform substrate screening with purified enzymes using D-galactonate, D-gluconate, and analogs.
  • Conduct kinetic assays (KmK_m, VmaxV_{max}) to quantify catalytic efficiency for each substrate.
  • Use site-directed mutagenesis to identify active-site residues critical for substrate discrimination .

Q. How can researchers quantify 2-dehydro-3-deoxy-D-galactonate in complex biological matrices (e.g., microbial lysates) with minimal interference?

  • Methodological Answer :

  • Sample preparation : Precipitate proteins using cold acetone, followed by solid-phase extraction (SPE) to remove polar contaminants.
  • Derivatization : Convert the compound to a stable trimethylsilyl (TMS) derivative for GC-MS analysis, enhancing volatility and detection sensitivity.
  • Internal standards : Use deuterated analogs (e.g., d4d_4-2-dehydro-3-deoxy-D-galactonate) to correct for matrix effects .

Q. What are the challenges in modeling the metabolic flux of 2-dehydro-3-deoxy-D-galactonate in vivo, and how can isotopic tracers address them?

  • Methodological Answer : Challenges include rapid turnover and compartmentalization in microbial cells. Solutions involve:

  • Stable isotope labeling : Feed 13C^{13}\text{C}-D-galactonate to cultures and track label incorporation via NMR or LC-MS.
  • Flux balance analysis (FBA) : Integrate isotopic data with genome-scale metabolic models to predict pathway activity under varying conditions (e.g., oxygen availability) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the pH stability of 2-dehydro-3-deoxy-D-galactonate in enzymatic assays?

  • Methodological Answer : Discrepancies may arise from buffer composition or enzyme purity. To reconcile

  • Buffer optimization : Test stability in citrate-phosphate (pH 4–7) and Tris-HCl (pH 7–9) buffers.
  • Control experiments : Include heat-inactivated enzyme samples to distinguish non-enzymatic degradation.
  • Spectrophotometric monitoring : Measure absorbance at 240 nm (characteristic of α,β-unsaturated carbonyl groups) over time to assess degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Dehydro-D-galactonate
Reactant of Route 2
2-Dehydro-D-galactonate

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